1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Description
1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with ethyl and methyl substituents at positions 1 and 3, respectively, and a carboxylic acid group at position 6. Its molecular formula is C₁₀H₉N₃O₄ (molecular weight: 235.2 g/mol), as confirmed by ChemSpider data . The compound’s structural uniqueness lies in its functional group arrangement, which influences its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C11H11N3O4 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
1-ethyl-3-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C11H11N3O4/c1-3-14-8-7(9(15)13(2)11(14)18)4-6(5-12-8)10(16)17/h4-5H,3H2,1-2H3,(H,16,17) |
InChI Key |
BMLYYIJPRFSSRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=N2)C(=O)O)C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Michael Addition-Cyclization Sequence
The foundational approach involves reacting 6-amino-1-ethyl-3-methyluracil with acrylonitrile under basic conditions to form a cyanoethyl intermediate, followed by cyclization. In Example 7 of, 6-amino-1-ethyl-2-methyluracil reacts with acrylonitrile in a pyridine-water mixture catalyzed by trimethylbenzylammonium hydroxide at reflux. The intermediate 6-amino-5-(2-cyanoethyl)-1-ethyluracil undergoes intramolecular cyclization under acidic or thermal conditions to yield 7-amino-1-ethyl-3-methyl-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyrimidine. Subsequent oxidation or hydrolysis of the cyano group at position 6 converts it to a carboxylic acid.
Key Reaction Parameters
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Acrylonitrile, pyridine-H₂O, trimethylbenzylammonium hydroxide, reflux (4 hr) | 6-Amino-5-(2-cyanoethyl)-1-ethyl-3-methyluracil | 75% |
| 2 | HCl/EtOH, reflux (2 hr) | 7-Amino-1-ethyl-3-methyl-2,4-dioxo-hexahydropyrido[2,3-d]pyrimidine | 68% |
| 3 | 6M NaOH, 100°C (6 hr) | 1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid | 82% |
Multicomponent Reactions (MCRs)
Ionic liquid-catalyzed MCRs offer a one-pot route to pyrido[2,3-d]pyrimidines. As demonstrated in, 6-amino-1-ethyl-3-methyluracil, aldehydes, and acyl acetonitriles react in [Et₃NH][HSO₄] under solvent-free conditions at 60°C. For instance, 4-chlorobenzaldehyde and 3-oxo-3-phenylpropanenitrile yield a carbonitrile intermediate, which is hydrolyzed to the carboxylic acid.
Optimized MCR Conditions
-
Catalyst: [Et₃NH][HSO₄] (1 mmol)
-
Temperature: 60°C
-
Time: 30–45 minutes
-
Yield: 90–96%
Functional Group Transformations
Hydrolysis of Cyano to Carboxylic Acid
The cyano group at position 6 is hydrolyzed using concentrated HCl or NaOH. In, 7-amino-2,4-dioxo-5-aryl-pyrido[2,3-d]pyrimidine-6-carbonitriles undergo alkaline hydrolysis (6M NaOH, 100°C) to afford carboxylic acids in >80% yield.
Mechanistic Pathway
-
Nucleophilic attack by hydroxide on the nitrile carbon.
-
Formation of an intermediate iminolic acid.
-
Tautomerization to the stable carboxylic acid.
Regioselective Alkylation
Ethyl and methyl groups are introduced via alkylation of 6-aminouracil precursors. As detailed in, 6-amino-uracil is treated with ethyl iodide and methyl iodide in DMF using K₂CO₃ as a base. Selective N1-ethylation and N3-methylation are achieved by controlling stoichiometry and reaction time.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Michael Addition-Cyclization | High regioselectivity; scalable | Multi-step; requires harsh hydrolysis | 68–82% |
| Multicomponent Reaction | One-pot; solvent-free | Limited substrate scope for aldehydes | 90–96% |
| Post-Functionalization | Flexible late-stage modification | Low efficiency in cyclization | 70–85% |
Industrial-Scale Considerations
Catalyst Recycling
The ionic liquid [Et₃NH][HSO₄] in MCRs is recoverable for up to five cycles without significant loss in activity, reducing costs.
Solvent Optimization
Replacing pyridine with ethanol-water mixtures in Michael additions improves safety and reduces toxicity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridopyrimidine derivatives.
Scientific Research Applications
1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA repair.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair . By inhibiting PARP, the compound induces DNA damage in cancer cells, leading to cell death. The molecular pathways involved include the activation of apoptotic pathways and the disruption of cellular repair mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at Positions 1 and 3
1-Methyl Derivatives
- 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid (Santa Cruz Biotechnology): Substituent: Methyl at position 1 instead of ethyl. However, ethyl’s hydrophobicity may improve membrane permeability compared to methyl .
1-Cyclopropyl Derivatives
- 7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide (CAS 142557-61-7): Substituent: Cyclopropyl at position 1. Impact: The rigid cyclopropyl group may alter conformational flexibility, affecting interactions with enzymes like eEF-2K .
1,3-Dimethyl Derivatives
- Ethyl-7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (4b): Substituents: Methyl groups at positions 1 and 3.
Functional Group Variations at Position 6
Carboxylic Acid vs. Ester
- Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (4b):
Carboxylic Acid vs. Amide
- 7-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide (Compound 16): Functional Group: Carboxamide at position 6. Impact: Amides are less acidic and more metabolically stable than carboxylic acids, favoring prolonged half-life but limiting hydrogen-bonding interactions .
Antitumor Activity
- The target compound’s carboxylic acid group enables hydrogen bonding with kinase active sites, a feature exploited in analogs like 4a–d (Molecules 2012), which show antitumor activity via kinase inhibition .
- 1-Ethyl-3-methyl derivatives may exhibit optimized solubility (due to carboxylic acid) and moderate hydrophobicity (ethyl group), balancing bioavailability and target engagement .
Enzyme Inhibition
Biological Activity
1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H14N2O4
- Molecular Weight : 274.28 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from the molecular structure.
Research indicates that 1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid acts primarily as an inhibitor of nucleic acid synthesis . It binds to specific enzymes involved in this process, disrupting normal cellular functions and leading to:
- Inhibition of cell growth and proliferation : By interfering with nucleic acid synthesis, the compound induces DNA damage and promotes cell death.
- Potential Antitumor Activity : Its ability to inhibit cell division suggests possible applications in cancer therapy.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
- Antitumor Efficacy : A study demonstrated that the compound showed significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through DNA damage pathways.
- Antimicrobial Activity : Research indicated that this compound displayed antimicrobial properties against both gram-positive and gram-negative bacteria. The studies utilized standard assays to evaluate the minimum inhibitory concentration (MIC) against several strains.
- Enzyme Interaction Studies : Detailed kinetic studies revealed that the compound binds competitively to the active site of target enzymes involved in nucleic acid metabolism, leading to significant inhibition rates compared to control groups.
Research Findings
Recent literature reviews and experimental studies have highlighted the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives, including 1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid. These findings suggest:
- Structure-Activity Relationship (SAR) : Modifications to the chemical structure can enhance biological activity and selectivity for target enzymes.
- Therapeutic Applications : Potential applications in treating various diseases such as cancer and infections due to its dual role as an enzyme inhibitor and antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid?
- Methodology : Multi-step reactions are typically employed, starting with pyrimidine ring formation followed by functionalization. For example, allyl ester derivatives of structurally analogous pyrido[2,3-d]pyrimidines are synthesized via condensation of aminopyridines with carbonyl electrophiles, followed by hydrolysis to yield carboxylic acid derivatives . Key steps include:
- Ring closure : Cyclocondensation under reflux with catalysts like acetic acid.
- Ester hydrolysis : Use of alkaline conditions (e.g., NaOH/EtOH) to convert esters to carboxylic acids.
Q. How is the structural integrity of this compound verified post-synthesis?
- Analytical Workflow :
- NMR : and NMR confirm substitution patterns (e.g., ethyl and methyl groups at positions 1 and 3) and ring saturation. For example, ethyl groups show triplet signals (~1.2 ppm) and methyl groups as singlets (~2.3 ppm) .
- LCMS/HPLC : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z ~279 for ethyl ester precursors) .
- X-ray crystallography (if applicable): Resolves dihydro-pyrido-pyrimidine ring conformation and hydrogen-bonding networks .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Approach :
- Core modifications : Introduce substituents at positions 2, 4, or 6 (e.g., thioether, amide, or halogen groups) to assess impact on bioactivity. For instance, replacing the 2-oxo group with a thioxo group enhances antibacterial activity in related thieno[2,3-d]pyrimidines .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to predict interactions with targets like bacterial dihydrofolate reductase or kinases .
Q. How can contradictory data on biological activity be resolved?
- Case Study : If one study reports potent antibacterial activity (e.g., MIC = 8 µg/mL against Pseudomonas aeruginosa) while another shows no effect:
- Variables to Check :
- Purity : Impurities >5% (e.g., unhydrolyzed esters) may skew results .
- Assay Conditions : pH sensitivity (carboxylic acid deprotonation at physiological pH alters solubility) .
- Structural analogs : Confirm if tested compounds are regioisomers (e.g., methyl vs. ethyl at position 3) .
- Resolution : Re-test under standardized conditions (e.g., CLSI guidelines) with rigorously characterized batches .
Q. What are the challenges in designing stability studies for this compound?
- Key Factors :
- Hydrolytic degradation : The carboxylic acid group is prone to decarboxylation under acidic conditions. Accelerated stability testing (40°C/75% RH) over 4 weeks can quantify degradation products via HPLC .
- Photostability : UV exposure (ICH Q1B guidelines) may cause ring-opening in the dihydropyrido-pyrimidine moiety. Use amber glassware and monitor via UV-spectroscopy .
- Mitigation : Lyophilization for long-term storage or formulation as a stabilized salt (e.g., sodium or potassium carboxylate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
